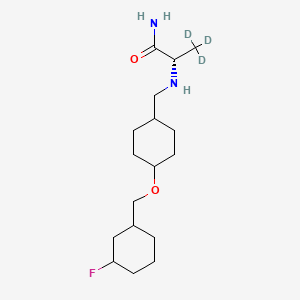![molecular formula C9H11FN2O5 B15141037 5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141037.png)
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a fluorinated pyrimidine nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.
Glycosylation: The protected sugar is then glycosylated with a fluorinated pyrimidine base, such as 5-fluorouracil, in the presence of a Lewis acid catalyst like tin(IV) chloride.
Deprotection: The final step involves the removal of protecting groups under acidic or basic conditions to yield the desired nucleoside analog
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various modified nucleosides, which can be further utilized in medicinal chemistry for drug development .
科学研究应用
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of diseases like hepatitis and certain types of cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
The compound exerts its effects primarily through the inhibition of nucleic acid synthesis. It is incorporated into DNA or RNA, leading to chain termination or faulty transcription. The molecular targets include enzymes like thymidylate synthase and RNA polymerase, which are crucial for nucleic acid replication and transcription .
相似化合物的比较
Similar Compounds
5-fluorouracil: A widely used anticancer drug with a similar mechanism of action.
5-fluoro-2’-deoxyuridine: Another nucleoside analog with antiviral and anticancer properties.
2’-fluoro-5-ethyl-beta-D-arabinofuranosyluracil: A compound with similar structural features and biological activities.
Uniqueness
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which contribute to its distinct biological activity and pharmacokinetic properties.
属性
分子式 |
C9H11FN2O5 |
|---|---|
分子量 |
246.19 g/mol |
IUPAC 名称 |
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-5-2-12(9(16)11-7(5)15)8-6(14)1-4(3-13)17-8/h2,4,6,8,13-14H,1,3H2,(H,11,15,16)/t4-,6-,8+/m0/s1 |
InChI 键 |
RBUINSFJQSHMRE-MYKRQKDWSA-N |
手性 SMILES |
C1[C@H](O[C@H]([C@H]1O)N2C=C(C(=O)NC2=O)F)CO |
规范 SMILES |
C1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)



![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)




![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)



